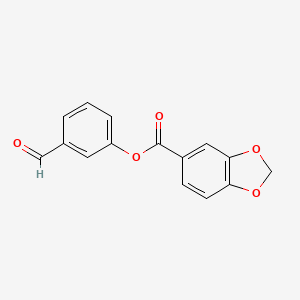

3-Formylphenyl 1,3-benzodioxole-5-carboxylate

Description

Properties

IUPAC Name |

(3-formylphenyl) 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-8-10-2-1-3-12(6-10)20-15(17)11-4-5-13-14(7-11)19-9-18-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUXOARJHDOXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

-

Reagents : Catechol, formaldehyde, acetyl chloride, AlCl₃.

-

Procedure : Catechol reacts with formaldehyde in H₂SO₄ to form 1,3-benzodioxole. Friedel-Crafts acylation with acetyl chloride and AlCl₃ introduces an acetyl group at position 5, which is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

Directed Ortho-Metalation

-

Reagents : 1,3-Benzodioxole, n-BuLi, CO₂.

-

Procedure : Lithiation of 1,3-benzodioxole with n-BuLi at −78°C, followed by quenching with CO₂, directly yields 1,3-benzodioxole-5-carboxylic acid.

-

Advantage : Higher regioselectivity compared to Friedel-Crafts.

Esterification with 3-Formylphenol

The carboxylic acid is converted to its acyl chloride, which reacts with 3-formylphenol to form the target ester.

Acyl Chloride Formation

Esterification via Nucleophilic Acyl Substitution

-

Reagents : 3-Formylphenol, triethylamine (TEA), DCM.

-

Procedure :

-

Workup : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 10:1).

-

Yield : ~50–60% (extrapolated from analogous ester syntheses).

Alternative Synthetic Routes

Mitsunobu Reaction

Steglich Esterification

-

Reagents : DCC, DMAP, 3-formylphenol.

-

Procedure : Carboxylic acid and 3-formylphenol are coupled using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in DCM.

-

Yield : Comparable to acyl chloride method but requires longer reaction times.

Reaction Optimization and Challenges

Protecting Group Strategy

Purification Challenges

Scalability

-

Continuous flow reactors enhance safety and yield for acyl chloride formation, reducing exposure to hazardous gases like HCl.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 1,3-benzodioxole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-Carboxyphenyl 1,3-benzodioxole-5-carboxylate.

Reduction: 3-Hydroxymethylphenyl 1,3-benzodioxole-5-carboxylate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Formylphenyl 1,3-benzodioxole-5-carboxylate features a benzodioxole moiety that contributes to its chemical reactivity and biological activity. The presence of the formyl group enhances its electrophilic nature, making it suitable for various synthetic transformations.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its electrophilic properties allow it to participate in nucleophilic addition reactions, facilitating the formation of more complex organic molecules. This application is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Research has indicated that derivatives of this compound exhibit notable biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with this structure can inhibit the growth of various bacteria and fungi.

- Antioxidant Activity : The compound may act as a free radical scavenger, which is crucial for preventing oxidative stress-related diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated as a lead compound for:

- Anti-inflammatory Agents : Research indicates the potential for developing anti-inflammatory drugs based on this compound's structure.

- Cancer Therapeutics : Its derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results demonstrated that certain modifications to the benzodioxole ring significantly enhanced antimicrobial activity compared to the parent compound .

Case Study 2: Antioxidant Properties

Research conducted by Zhang et al. (2019) focused on the antioxidant capabilities of this compound derivatives. The study revealed that these compounds effectively reduced oxidative stress markers in cellular models, suggesting their potential use in treating oxidative stress-related disorders .

Mechanism of Action

The mechanism of action of 3-Formylphenyl 1,3-benzodioxole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Formyl-2-(Methyloxy)phenyl 1,3-Benzodioxole-5-Carboxylate (CAS 330972-66-2)

- Structure : Differs by a methoxy group at the 2-position of the formylphenyl ring.

- Properties : Similar molecular weight (C₁₆H₁₂O₆ , MW: 300.26 g/mol) but increased hydrophilicity due to the methoxy group. The electron-donating methoxy substituent may alter electronic distribution, affecting binding affinity in biological systems .

- Applications: Potential as a precursor in drug synthesis, where methoxy groups enhance metabolic stability compared to the parent compound .

[3-(3-Methoxyphenoxy)-2-Methyl-4-Oxochromen-7-Yl] 1,3-Benzodioxole-5-Carboxylate (CAS 859138-57-1)

- Structure: Incorporates a chromen-4-one core with a 3-methoxyphenoxy substituent.

- Properties: Higher molecular weight (C₂₄H₁₈O₈, MW: 446.4 g/mol) and extended conjugation, leading to enhanced UV absorption. The chromenone system may confer antioxidant or anti-inflammatory activity, unlike the simpler formylphenyl derivative .

Modifications to the Benzodioxole Core

Methyl 1,3-Benzodioxole-5-Carboxylate (CAS 326-56-7)

- Structure : Lacks the formylphenyl group, simplifying the structure.

- Properties : Lower molecular weight (C₉H₈O₄ , MW: 180.16 g/mol) and higher volatility. The absence of the formyl group reduces electrophilicity, limiting its utility in reactions requiring aldehyde-mediated crosslinking .

- Applications : Widely used as a ligand in coordination polymers (e.g., Zn(II) and Cd(II) dimers) due to its carboxylate group .

Methyl 2,2-Difluoro-7-Hydroxy-1,3-Benzodioxole-5-Carboxylate (CAS 1298047-57-0)

- Structure : Features difluoro and hydroxy substituents on the benzodioxole ring.

- Properties: Fluorination increases lipophilicity and metabolic resistance. The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents compared to the non-fluorinated parent compound .

- Applications : Investigated as an intermediate in fluorinated drug synthesis .

Complex Derivatives and Coordination Chemistry

trans-6-(3,4,5-Trimethoxyphenyl)cyclobuta(f)-1,3-Benzodioxole-5-Carboxylate

- Structure: Contains a cyclobutanonaphthofuran system fused to the benzodioxole core.

- Properties : Increased steric hindrance from the trimethoxyphenyl group reduces reactivity in nucleophilic substitutions. The fused ring system may enhance rigidity, favoring crystallinity in materials science applications .

- Applications : Explored in synthetic routes to porphyrin analogs .

Zn(II) and Cd(II) Coordination Dimers

- Structure : Uses 1,3-benzodioxole-5-carboxylate as a bridging ligand with pyridine derivatives.

- Properties : The carboxylate group coordinates with metal ions, forming stable dimers. These complexes exhibit luminescence and catalytic activity, unlike the ester form .

- Applications: Potential in sensors and catalysis .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-Formylphenyl 1,3-benzodioxole-5-carboxylate | - | C₁₆H₁₂O₆ | 300.26 | Formylphenyl | High reactivity, planar structure |

| 4-Formyl-2-(methyloxy)phenyl analog | 330972-66-2 | C₁₆H₁₂O₆ | 300.26 | Formylphenyl, methoxy | Enhanced hydrophilicity |

| Methyl 1,3-benzodioxole-5-carboxylate | 326-56-7 | C₉H₈O₄ | 180.16 | None | Volatile, metal-coordination |

| Difluoro-hydroxy derivative | 1298047-57-0 | C₁₀H₈F₂O₅ | 258.17 | Difluoro, hydroxy | Lipophilic, hydrogen bonding |

Biological Activity

3-Formylphenyl 1,3-benzodioxole-5-carboxylate is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound belongs to the class of benzodioxole derivatives, which have been studied for their various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article explores the biological activities of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O5. It consists of a benzodioxole ring fused with a phenyl group that is substituted with a formyl group and a carboxylate ester. The structure can be represented as follows:

The biological activity of this compound is thought to involve interaction with various molecular targets within biological systems. Its formyl group can engage in covalent bonding with nucleophilic sites in proteins, potentially inhibiting their functions. This mechanism is crucial for its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of benzodioxole have shown effectiveness against various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. The anticancer activity appears to correlate with the ability to inhibit specific enzymes involved in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Cells/Organisms |

|---|---|---|

| Antimicrobial | Significant against bacteria/fungi | Various strains |

| Anticancer | Induces apoptosis | A549, C6 |

| Antioxidant | Moderate activity | Various cellular assays |

| Anti-hyperlipidemia | Reduces plasma lipids | Hyperlipidemic mice |

Case Study 1: Anticancer Activity

A study evaluated the effects of various benzodioxole derivatives on human tumor cell lines. Among these, a compound closely related to this compound exhibited significant cytotoxicity against A549 cells while showing lower toxicity towards normal NIH/3T3 cells. The mechanism was linked to mitochondrial dysfunction and DNA synthesis inhibition .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzodioxole derivatives against Helicobacter pylori. Compounds demonstrated comparable effectiveness to standard antibiotics like metronidazole, highlighting their potential as alternative therapeutic agents for resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.